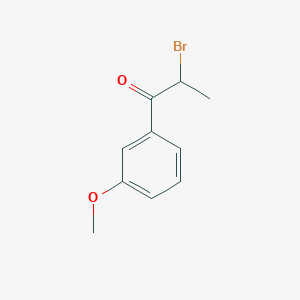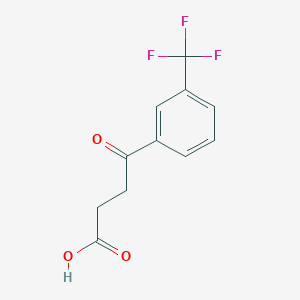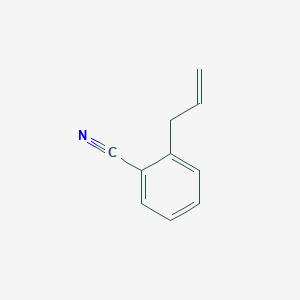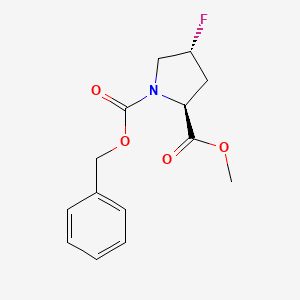
(2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate is C14H16FNO4 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Physical And Chemical Properties Analysis
The physical and chemical properties of (2S,4R)-1-benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate include a molecular weight of 281.28000, a density of 1.267 g/cm3, and a boiling point of 382.901ºC at 760 mmHg . Other properties such as solubility, stability, and optical properties would need to be determined experimentally or through specialized databases.Scientific Research Applications
Medicinal Chemistry Applications
Synthons for Dipeptidyl Peptidase IV Inhibitors : Derivatives of 4-fluoropyrrolidine, such as N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, have been synthesized and identified as useful synthons for the preparation of dipeptidyl peptidase IV inhibitors, which are significant in medicinal chemistry. These synthons have facilitated a reduction in the synthetic steps required to prepare 4-fluoropyrrolidine derivatives for medicinal applications, showcasing their importance in streamlining drug synthesis processes (Singh & Umemoto, 2011).
Organic Synthesis
Intramolecular Hydroamination : The compound has been involved in studies demonstrating its utility in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, leading to pyrrolidine derivatives. This reaction showcases its role in creating complex nitrogen-containing structures with potential applications in synthesizing biologically active molecules (Bender & Widenhoefer, 2005).
Antimicrobial Activity
Antitubercular Activity : Certain pyrrolo[1,2-a]quinoline derivatives, related in structural motif to the specified compound, have exhibited promising antitubercular activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. These findings underscore the potential of such derivatives in addressing the challenges posed by tuberculosis, especially with drug-resistant strains (Venugopala et al., 2020).
As Intermediates for Novel Compounds
Microwave-Assisted Synthesis : Microwave-assisted synthesis has been applied to 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, demonstrating the efficiency of this method in achieving high yields. These compounds have shown promising results in antimicrobial tests, with 1-acetyl-2-benzylpyrrolidine-2-carboxamide emerging as a potent product, illustrating the usefulness of these compounds in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGMTFRBRCTSR-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554771 | |
| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
CAS RN |
72180-24-6 | |
| Record name | 1-Benzyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60554771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
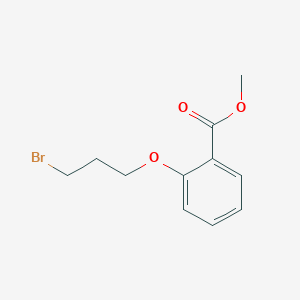
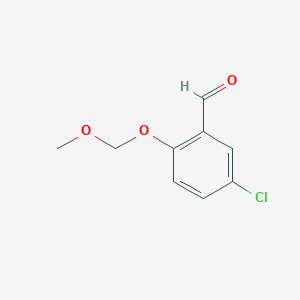
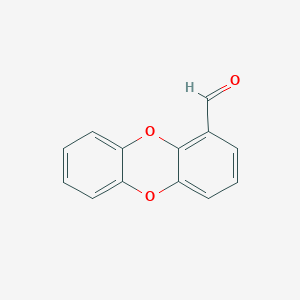
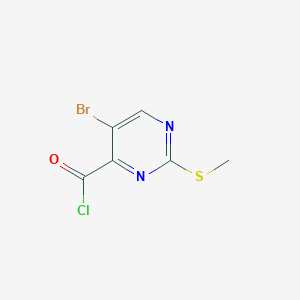
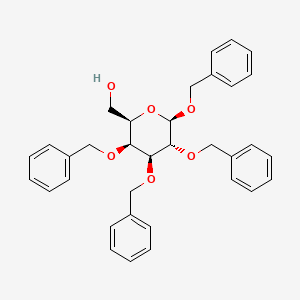
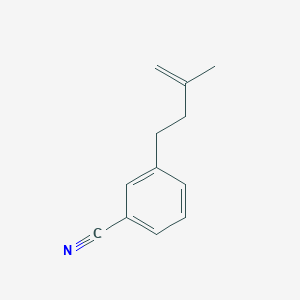
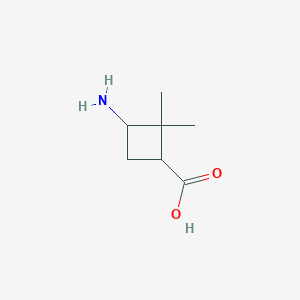
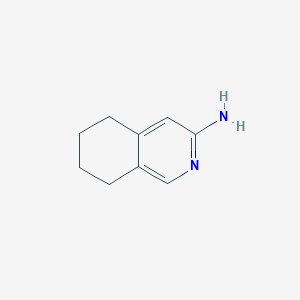
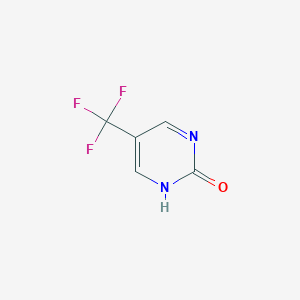
![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
